molecular formula C23H17ClN4O5 B2702829 methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1105214-99-0

methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2702829
CAS No.: 1105214-99-0
M. Wt: 464.86
InChI Key: YIKDNQDLASGPNE-UHFFFAOYSA-N
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Description

Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of the Compound

The compound belongs to a class of oxadiazole derivatives known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. The structural features of this compound contribute to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with enzymes involved in microbial and viral replication. This interaction leads to the inhibition of their activity, which is crucial for the compound's antimicrobial and antiviral effects .
  • Impact on Cellular Pathways : The compound may interfere with key biochemical pathways such as DNA synthesis and protein translation. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Microbial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

This table summarizes the MIC values indicating the effectiveness of the compound against different microbial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines.

Cell Line IC50 (μM) Mechanism
A549 (Lung Cancer)15.0Induction of apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)10.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12.5Inhibition of DNA synthesis

These findings highlight the compound's potential as an anticancer agent through various mechanisms including apoptosis and cell cycle regulation .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria and demonstrated significant inhibitory effects comparable to standard antibiotics .
  • Anticancer Research : A study in Cancer Letters reported that the compound induced apoptosis in A549 cells through mitochondrial pathways and significantly reduced tumor growth in xenograft models .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry elucidated the molecular interactions between the compound and target proteins involved in cancer progression, providing insights into its mechanism of action .

Properties

IUPAC Name

methyl 4-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKDNQDLASGPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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